molecular formula C6H3Cl2N3 B12964945 2,7-Dichloro-3H-imidazo[4,5-b]pyridine

2,7-Dichloro-3H-imidazo[4,5-b]pyridine

Cat. No.: B12964945
M. Wt: 188.01 g/mol
InChI Key: MAPQNQXPLBNGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dichloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of chlorine atoms at the 2nd and 7th positions of the imidazo[4,5-b]pyridine ring system. Imidazopyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the reaction of 2,3-diaminopyridine with chloroformates or carboxylic acid derivatives under acidic conditions . The reaction conditions often require heating and the use of catalysts such as palladium on carbon or Raney nickel for the reduction of nitro groups to amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysis (PTC) can also be employed to enhance the reaction efficiency and selectivity .

Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

2,7-dichloro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H,9,10,11)

InChI Key

MAPQNQXPLBNGGV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)NC(=N2)Cl

Origin of Product

United States

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